molecular formula C77H109N19O17 B12601873 (3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

Cat. No.: B12601873
M. Wt: 1572.8 g/mol
InChI Key: MAORFXTUYRZLDZ-XGGOVCPUSA-N
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Description

The compound "(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid" is a highly complex peptide characterized by multiple amino acid residues, chiral centers, and functional groups such as carbamimidamido and imidazole rings. Its molecular weight is approximately 1809.0 g/mol, and it is synthesized via solid-phase peptide synthesis (SPPS) to ensure precise sequential assembly of residues .

Properties

Molecular Formula

C77H109N19O17

Molecular Weight

1572.8 g/mol

IUPAC Name

(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C77H109N19O17/c1-9-44(8)64(95-71(107)57(32-46-19-23-50(97)24-20-46)91-73(109)63(43(6)7)94-66(102)53(17-13-27-83-77(79)80)86-65(101)52(78)36-62(99)100)74(110)92-59(35-49-38-82-40-85-49)75(111)96-28-14-18-61(96)72(108)90-56(31-45-15-11-10-12-16-45)69(105)89-58(34-48-37-81-39-84-48)70(106)88-54(29-41(2)3)67(103)87-55(30-42(4)5)68(104)93-60(76(112)113)33-47-21-25-51(98)26-22-47/h10-12,15-16,19-26,37-44,52-61,63-64,97-98H,9,13-14,17-18,27-36,78H2,1-8H3,(H,81,84)(H,82,85)(H,86,101)(H,87,103)(H,88,106)(H,89,105)(H,90,108)(H,91,109)(H,92,110)(H,93,104)(H,94,102)(H,95,107)(H,99,100)(H,112,113)(H4,79,80,83)/t44-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,63-,64-/m0/s1

InChI Key

MAORFXTUYRZLDZ-XGGOVCPUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N

Origin of Product

United States

Biological Activity

The compound (3S)-3-amino-4-[[(2S)-5-carbamimidamido... is a complex organic molecule with significant biological activity. Its structure suggests potential interactions with various biological pathways, particularly in the context of immunology and cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C79H116N22O17C_{79}H_{116}N_{22}O_{17} with a molecular weight of approximately 1645.9 g/mol. Its intricate structure includes multiple amino acids and functional groups that contribute to its biological effects.

The biological activity of this compound is primarily linked to its role as an agonist in various signaling pathways:

1. Immunological Activity

  • The compound has been studied for its potential as an immunotherapeutic agent, particularly in enhancing the activity of immune cells. It may act on interleukin pathways, notably IL-15, which is crucial for T cell proliferation and survival .

2. Cancer Research

  • Preliminary studies indicate that this compound may influence cancer cell behavior by modulating growth factor signaling pathways. Specifically, it has been shown to activate matriptase, a serine protease implicated in cancer metastasis . This activation could enhance tumor invasion capabilities, making it a target for therapeutic intervention.

3. Neuropharmacology

  • The compound also shows promise in neuropharmacological applications by potentially crossing the blood-brain barrier (BBB). Its lipophilicity and structure suggest it could affect central nervous system (CNS) functions, possibly influencing stress responses and reward mechanisms through modulation of relaxin receptors .

Case Studies

Several studies have explored the effects of this compound in various biological contexts:

Study 1: Immunomodulatory Effects

  • A study investigated the effects of the compound on T cell activation in vitro. Results indicated a significant increase in T cell proliferation when exposed to the compound, suggesting its role as a potential adjuvant in vaccine formulations .

Study 2: Anti-Cancer Properties

  • Research focusing on the interaction between the compound and matriptase revealed that it could enhance the invasive potential of breast cancer cells. This study highlighted the dual role of the compound in promoting both cellular signaling and potential tumor progression .

Study 3: CNS Activity

  • In vivo experiments demonstrated that administration of the compound led to increased food intake in rodent models, suggesting its influence on appetite regulation via central pathways. This effect was attributed to its interaction with relaxin receptors in the brain .

Data Table: Biological Activities

Activity TypeDescriptionReference
ImmunomodulationEnhances T cell proliferation
Cancer ProgressionActivates matriptase, promoting tumor invasion
CNS ModulationInfluences appetite regulation

Scientific Research Applications

Drug Development

The compound is structurally similar to other peptide-based drugs and may serve as a lead compound in the development of new therapeutics. Its intricate structure allows for modifications that can enhance biological activity or specificity.

Therapeutic Uses

Research indicates that compounds with similar structures have been investigated for their potential in treating metabolic disorders, such as diabetes and obesity. For instance, analogs of this compound could be designed to mimic the action of incretin hormones, which are involved in glucose metabolism .

Enzyme Inhibition Studies

Peptide-like compounds are often evaluated for their ability to inhibit specific enzymes related to disease processes. The structure of (3S)-3-amino... suggests it may interact with enzymes involved in metabolic pathways, potentially serving as an inhibitor or modulator .

Antioxidant Activity

Compounds with phenolic groups, like those present in this molecule, are known for their antioxidant properties. Research into similar compounds has shown promise in reducing oxidative stress, which is linked to various chronic diseases .

Molecular Characterization

The detailed structural characteristics of (3S)-3-amino... can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. Understanding its three-dimensional conformation is crucial for elucidating its interaction with biological targets.

Computational Modeling

Molecular docking studies can predict how this compound interacts with specific receptors or enzymes, aiding in the design of more effective derivatives . This computational approach can streamline the drug development process by identifying promising candidates early on.

Analog Development

Case studies involving related compounds have demonstrated that modifications to the amino acid sequence can significantly impact biological activity. For example, altering specific residues may enhance binding affinity to target enzymes or receptors.

Clinical Trials

While direct clinical trials on (3S)-3-amino... may be limited, analogous compounds have undergone extensive testing for efficacy and safety in humans, providing a framework for future investigations involving this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the compound’s structural and functional properties with those of analogous molecules:

Property Target Compound Similar Compound 1 (C70H104N12O14S) Similar Compound 2 (fMLF) Similar Compound 3 (Difluoropyrrolidine-Piperidine Methanone)
Molecular Weight ~1809.0 g/mol ~1400–1500 g/mol (estimated) ~500–600 g/mol ~250–300 g/mol
Key Functional Groups Carbamimidamido, imidazole, 4-hydroxyphenyl, multiple amide bonds Sulfonamide, carbamoylamino, aromatic substituents Formylated peptide, methyl groups Difluoropyrrolidine, piperidine, methanone
Synthesis Method Solid-phase peptide synthesis (SPPS) Multi-step organic synthesis Liquid-phase peptide synthesis Fluorination and coupling reactions
Biological Activity Enzyme inhibition via non-covalent interactions (e.g., protease binding) Modulation of enzyme/receptor targets Chemotactic activity in immune cells Enhanced binding affinity due to fluorine substitution
Unique Features High stereochemical complexity, imidazole-mediated pH sensitivity Aromatic sulfonamide core for solubility and reactivity Formylation enhances receptor binding Fluorine atoms improve metabolic stability

Key Structural and Functional Insights:

Steric Complexity vs. Simplicity : The target compound’s extensive chiral centers and branched residues distinguish it from smaller peptides like fMLF, which lack imidazole or carbamimidamido groups .

Functional Group Influence : Unlike fluorinated compounds (e.g., Similar Compound 3), the target relies on imidazole rings for pH-dependent activity rather than halogen-induced stability .

Synthetic Challenges : SPPS is critical for the target compound due to its length, whereas shorter peptides (e.g., fMLF) can be synthesized in solution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.